molecular formula C8H24O4Si4 B044751 Octamethylcyclotetrasiloxane CAS No. 556-67-2

Octamethylcyclotetrasiloxane

Cat. No.: B044751
CAS No.: 556-67-2
M. Wt: 296.61 g/mol
InChI Key: HMMGMWAXVFQUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D4 Cyclomethicone is a cyclic siloxane, that has a silicon-oxygen bond in a cyclic arrangement and methyl groups attached with the silicon atom. It is used in the production of some silicon-based polymers that are widely used in various personal care products.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Octamethylcyclotetrasiloxane (D4) is a volatile methylsiloxane (VMS) with a relatively low molecular weight. This silicone fluid has a silicon-oxygen bond in a cyclic arrangement and methyl groups are attached to the silicon atom. D4 can be used in the manufacture of silicone based polymers for use in medical devices and personal care products.
This compound is a cyclosiloxane that is the octamethyl derivative of cyclotetrasiloxane. It is an organosilicon compound and a cyclosiloxane. It derives from a hydride of a cyclotetrasiloxane.

Scientific Research Applications

Industrial and Consumer Product Use

Octamethylcyclotetrasiloxane (D4) is a volatile cyclic siloxane primarily used in the synthesis of silicon-based materials for industrial and consumer products. It may be present in consumer products as a component due to its properties like low surface tension, water repellency, and thermal and chemical stability. It's used in various personal care products due to these properties (Gentry, Franzen, Van Landingham, Greene, & Plotzke, 2017).

NMR Cryoporometry Applications

D4 has been investigated as a probe liquid for NMR cryoporometry or DSC-based thermoporometry. Its ability to imbibe into both hydrophilic and hydrophobic pores and exhibit a large melting point depression makes it a suitable material for accessing large pore sizes in materials, up to the micrometer range (Vargas-Florencia, Petrov, & Furó, 2007).

Microbial Degradation Research

Research has shown that this compound can be biodegraded under anaerobic conditions in composted sewage sludge. This finding is significant for understanding the environmental fate and breakdown of this compound (Grümping, Michalke, Hirner, & Hensel, 1999).

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models have been used to estimate internal dose metrics of D4, considering its specific pharmacokinetic behaviors like high lipophilicity and volatility. These models are crucial for assessing the risk and safety of D4 exposure (Jean & Plotzke, 2017).

Estrogenic Activity Studies

Studies have indicated that D4 may have weak estrogenic activity, mediated through estrogen receptor-alpha. This research is important for understanding the potential hormonal impacts of D4, especially in contexts where it's used in consumer products (He, Rhodes-Brower, Miller, Munson, Germolec, Walker, Korach, & Meade, 2003).

Environmental Fate and Effects

D4's environmental effects and fate have been extensively evaluated, including laboratory toxicity, environmental fate studies, and field monitoring. Understanding its behavior in different environments is crucial for assessing its ecological impact (Hobson, 1995).

Mechanism of Action

Target of Action

Octamethylcyclotetrasiloxane, also known as D4, is an organosilicon compound . It is primarily used as an intermediate in the production of other chemicals, particularly silicone polymers . It is also found in some personal care and household cleaning products . The primary targets of D4 are therefore the chemical processes involved in the production of these materials .

Mode of Action

D4 interacts with its targets through a process known as cationic ring opening polymerization . This process involves the breaking of the bond between silicon and oxygen atoms in the D4 molecule, resulting in the formation of a silyl group capable of propagating the reaction . This reaction mechanism is driven by the electrophilic attack of H+ on the cyclic oxygen in D4 .

Biochemical Pathways

The biochemical pathways affected by D4 primarily involve the synthesis of silicone polymers . These polymers are used in a wide range of applications, from consumer products and adhesives to medicinal and electronic devices . The polymerization of D4 is a key step in the production of these materials .

Result of Action

The result of D4’s action is the production of silicone polymers, which are used in a variety of industrial, medical, cleaning, and personal care products . The polymerization of D4 is a key step in the production of these materials .

Action Environment

The action of D4 can be influenced by environmental factors. For instance, the polymerization of D4 can be affected by the presence of a strong base such as KOH . Additionally, D4 is a volatile, lipophilic liquid, and its action can be influenced by factors such as temperature and pressure . Environmental exposure to D4 is widespread due to its use in personal care and household products .

Safety and Hazards

D4 is of low acute toxicity . The LC50 for a single four-hour inhalation exposure in rats is 36 mg/L . The oral LD50 in rats is above 4800 mg/kg and the dermal LD50 in rats is above 2400 mg/kg . D4 is one of the most abundant siloxanes in the environment, e.g. in landfill gases .

Future Directions

Due to its widespread production and use, D4 has come under scrutiny for its adverse environmental and health effects . Last September, the US Environmental Protection Agency announced an evaluation of the environmental risks of its industrial uses . It will be up to the Food and Drug Administration to determine whether its food, health care, and personal care uses are evaluated .

Biochemical Analysis

Biochemical Properties

Octamethylcyclotetrasiloxane is a volatile methylsiloxane (VMS) with a relatively low molecular weight . This silicone fluid has a silicon-oxygen bond in a cyclic arrangement and methyl groups are attached to the silicon atom

Cellular Effects

It has been observed that high doses of this compound may cause inhibition of mating and ovulation, decreased live litter sizes, small increases in the estrogen to progesterone ratio primarily through decreases in progesterone, and increases in uterine hyperplasia in female rats .

Molecular Mechanism

It is known that this compound is a volatile, lipophilic liquid used in the production of high molecular weight dimethylsiloxane polymers

Temporal Effects in Laboratory Settings

It has been observed that this compound has a tendency of expansion caused by heating and contraction caused by cooling for a fluid .

Dosage Effects in Animal Models

In animal models, most of the effects of high dose this compound involve the female reproductive system . In the mature intact female rat following chronic high dose exposure, this compound may cause inhibition of mating and ovulation, decreased live litter sizes, small increases in the estrogen to progesterone ratio primarily through decreases in progesterone, and increases in uterine hyperplasia .

Metabolic Pathways

It is known that with this compound there are two significant clearance pathways: metabolism and exhalation . In the rat, intrinsic metabolic clearance from the liver, given by the ratio of Vmax to Km, is sufficiently large that hepatic clearance approaches liver blood flow at low inhaled concentrations .

Properties

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMGMWAXVFQUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O4Si4
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-57-4
Record name Octamethylcyclotetrasiloxane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7027205
Record name Octamethylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; mp = 17.5 deg C; [ICSC], COLOURLESS OILY LIQUID.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethylcyclotetrasiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6431
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

175 °C, BP: 74 °C at 20 mm Hg
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

55 °C (131 °F) - closed cup, 56 °C
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 0.056 mg/L at 23 °C, In synthetic seawater water, 0.033 mg/L at 25 °C, Soluble in carbon tetrachloride, Solubility in water: none
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Specific gravity: 0.9558, Relative density (water = 1): 0.96
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1.05 [mmHg], 1.05 mm Hg at 25 °C, Vapor pressure, Pa at 21.7 °C: 133.3
Record name Octamethylcyclotetrasiloxane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6431
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid, Smooth, viscous liquid

CAS No.

556-67-2
Record name Octamethylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamethylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamethylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOMETHICONE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ227117JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

17.5 °C
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OCTAMETHYLCYCLOTETRASILOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0310
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylcyclotetrasiloxane
Reactant of Route 2
Octamethylcyclotetrasiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.